1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate
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Overview
Description
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyridinium ion and a trifluoroacetate counterion. It is often used in the pharmaceutical and biotechnology industries as a reactant, particularly in the creation of pyridine derivatives for medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 4-(aminomethyl)phenylpyridine with trifluoroacetic acid. The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is often heated and sonicated to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as inducible nitric oxide synthase, by binding to their active sites. This inhibition can lead to a decrease in the production of nitric oxide, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)pyridine: This compound is structurally similar but lacks the pyridinium ion and trifluoroacetate counterion.
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound is similar but has a chloride counterion instead of trifluoroacetate.
Uniqueness
1-(4-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to its combination of a pyridinium ion and a trifluoroacetate counterion. This unique structure imparts specific chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions .
Properties
Molecular Formula |
C14H13F3N2O2 |
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Molecular Weight |
298.26 g/mol |
IUPAC Name |
(4-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H13N2.C2HF3O2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1 |
InChI Key |
KYPFFUHEVIZPDD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
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